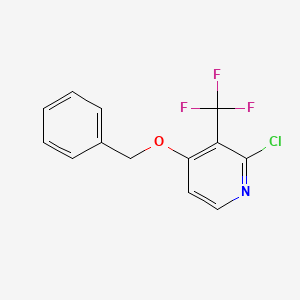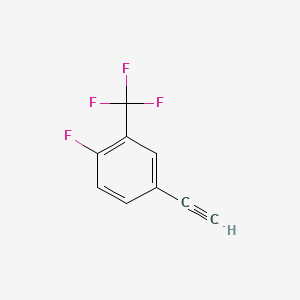
4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 1233501-60-4 . It has a molecular weight of 188.12 and its IUPAC name is this compound . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H4F4 . The InChI Code is 1S/C9H4F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 164.8±40.0 °C at 760 mmHg . The vapour pressure is 2.5±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.5±3.0 kJ/mol . The flash point is 53.9±16.0 °C . The index of refraction is 1.450 . The molar refractivity is 38.9±0.4 cm^3 . The polarizability is 15.4±0.5 10^-24 cm^3 . The surface tension is 27.9±5.0 dyne/cm . The molar volume is 144.7±5.0 cm^3 .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate derived from compounds similar to 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene, has been synthesized for applications in pharmaceutical compounds like bicalutamide. The synthesis method adopted is noted for its environmental friendliness and practicality (Zhang Tong-bin, 2012).
Organometallic Nanoscopic Cages A study revealed the creation of organometallic nanoscopic cages using a building block incorporating Pt-ethynyl functionality, similar to this compound. These structures exhibit potential in sensing applications due to their electron-rich nature and luminescent properties, especially in detecting picric acid, a common explosive constituent (D. Samanta & P. Mukherjee, 2013).
Polymer Science and Material Properties
Development of Hyperbranched Poly(arylene ether)s The compound was used in synthesizing a trifluoromethyl-activated trifluoro monomer, leading to the creation of hyperbranched poly(arylene ether)s. These polymers exhibit high molecular weight, excellent thermal stability, and high glass transition temperatures, making them suitable for advanced material applications (Susanta Banerjee et al., 2009).
High-Performance Poly(arylene ether)s Novel poly(arylene ether)s containing multi-substituted pentaphenylene moieties were synthesized, offering high molecular weight, thermal stability, and solubility in various organic solvents. Their thermal properties and solubility make them ideal candidates for creating transparent and flexible films, useful in high-performance material applications (B. Liaw et al., 2007).
Fluorine-Containing Polyetherimides Fluorine-containing polyetherimides have been synthesized and characterized, displaying favorable characteristics such as good thermal stability, low moisture absorption, and high hygrothermal stability. These properties indicate their potential use in various high-performance materials (K. Xie et al., 2001).
Advanced Organoboron Polymers A study presented the creation of highly luminescent organoboron polymers with the ability to self-assemble into micro to nanoscale particles and structures. These polymers exhibit high energy transfer efficiency and potential applications in fields requiring advanced luminescent materials (A. Nagai et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H226, H302, H312, H315, H319, H332, H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
IUPAC Name |
4-ethynyl-1-fluoro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAWPMWHWQYGMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567230.png)
![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B567231.png)

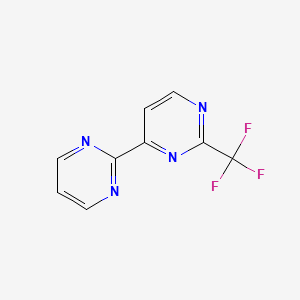
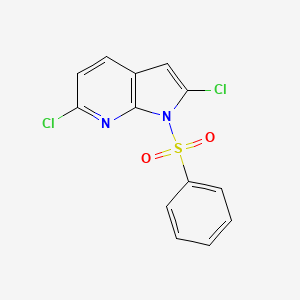


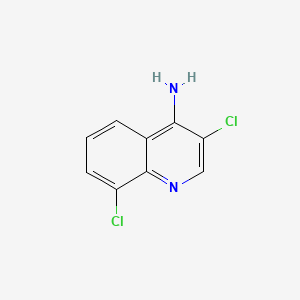

![1-Allyl-7-(methylthio)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567245.png)

![7,7-Dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B567248.png)
